molecular formula C8H8ClFO B14026462 1-Chloro-3-fluoro-4-methoxy-2-methylbenzene

1-Chloro-3-fluoro-4-methoxy-2-methylbenzene

Cat. No.: B14026462
M. Wt: 174.60 g/mol
InChI Key: KJIQVDCKCQPLIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-fluoro-4-methoxy-2-methylbenzene is an organic compound with the molecular formula C8H8ClFO It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, methoxy, and methyl groups

Preparation Methods

The synthesis of 1-Chloro-3-fluoro-4-methoxy-2-methylbenzene can be achieved through several synthetic routes. One common method involves the halogenation of 2-methyl-4-methoxyphenol followed by a fluorination reaction. The reaction conditions typically include the use of halogenating agents such as chlorine gas and fluorinating agents like hydrogen fluoride or a fluorine-containing compound .

Industrial production methods may involve more scalable processes, such as continuous flow reactions, to ensure higher yields and purity. These methods often require precise control of reaction parameters, including temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

1-Chloro-3-fluoro-4-methoxy-2-methylbenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Chloro-3-fluoro-4-methoxy-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Chloro-3-fluoro-4-methoxy-2-methylbenzene exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity and leading to measurable changes in biological processes. The molecular targets and pathways involved can vary widely, but typically involve interactions with proteins or nucleic acids .

Comparison with Similar Compounds

1-Chloro-3-fluoro-4-methoxy-2-methylbenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of electron-withdrawing and electron-donating groups, making it versatile for various chemical reactions and applications.

Properties

Molecular Formula

C8H8ClFO

Molecular Weight

174.60 g/mol

IUPAC Name

1-chloro-3-fluoro-4-methoxy-2-methylbenzene

InChI

InChI=1S/C8H8ClFO/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4H,1-2H3

InChI Key

KJIQVDCKCQPLIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.